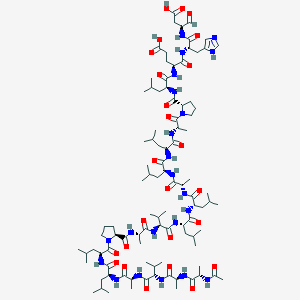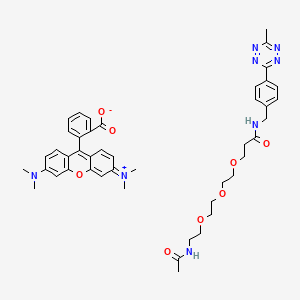![molecular formula C34H32N4O3 B12383852 N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is a complex organic compound that features both azido and pyrene groups The azido group is known for its reactivity, particularly in click chemistry, while the pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescence properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide typically involves multiple steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Attachment of the Pyrene Group: The pyrene moiety can be attached through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Linking the Functional Groups: The final step involves linking the azido and pyrene groups through a series of etherification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Click Chemistry: The azido group readily undergoes cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Oxidation and Reduction: The pyrene group can participate in redox reactions, altering its electronic properties.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrene group.
Substitution: Nucleophiles such as amines or thiols can replace the azido group.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Oxidized Pyrene Derivatives: Resulting from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution of the azido group.
科学的研究の応用
Chemistry
Materials Science: The compound’s fluorescence properties make it useful in the development of fluorescent probes and sensors.
Bioconjugation: The azido group allows for easy attachment to biomolecules, facilitating the study of biological processes.
Biology and Medicine
Imaging: The fluorescent properties of the pyrene group can be utilized in cellular imaging techniques.
Drug Delivery: The compound can be used to create drug conjugates for targeted delivery.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart unique optical properties.
Electronics: Its electronic properties make it a candidate for use in organic electronic devices.
作用機序
The compound exerts its effects primarily through its functional groups:
Azido Group: Participates in click chemistry, enabling the formation of stable triazole linkages.
Pyrene Group: Exhibits fluorescence, which can be used for imaging and sensing applications.
Molecular Targets and Pathways
Bioconjugation: Targets biomolecules through azide-alkyne cycloaddition.
Fluorescence: Interacts with light to emit fluorescence, useful in imaging applications.
類似化合物との比較
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in having an ethoxy group but lacks the azido and pyrene functionalities.
Bromomethyl methyl ether: Contains an ether group but differs significantly in structure and reactivity.
Uniqueness
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is unique due to the combination of azido and pyrene groups, which confer both reactivity and fluorescence. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications requiring both properties.
特性
分子式 |
C34H32N4O3 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC名 |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide |
InChI |
InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39) |
InChIキー |
AUPFGDDBLIYSNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



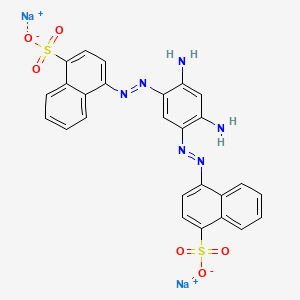
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)

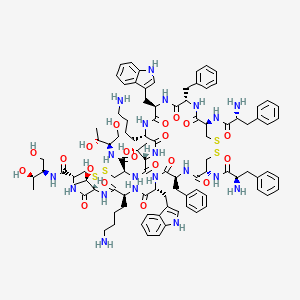

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
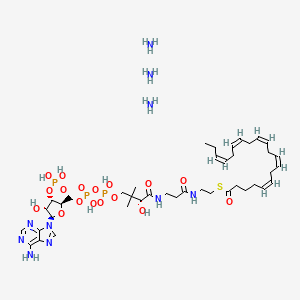
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
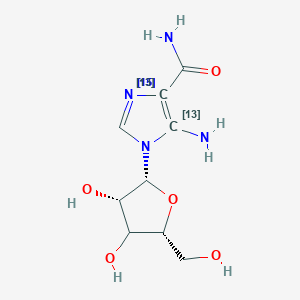
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
